REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[CH:5][NH:6][CH:7]=1)[CH3:2].CC([O-])(C)C.[K+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].O>C1COCC1.CCOC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:6]1[CH:7]=[C:3]([CH2:1][CH3:2])[N:4]=[CH:5]1)[CH3:20].[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:4]1[C:3]([CH2:1][CH3:2])=[CH:7][N:6]=[CH:5]1)[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1N=CNC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred at rt for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
the aq. layer is washed again 2× with 100 ml AcOEt
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The reaction is purified by Flash-chromatography (silica gel, MeOH/methylen chloride)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C=NC(=C1)CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C=NC=C1CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:4]=[CH:5][NH:6][CH:7]=1)[CH3:2].CC([O-])(C)C.[K+].Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].O>C1COCC1.CCOC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:6]1[CH:7]=[C:3]([CH2:1][CH3:2])[N:4]=[CH:5]1)[CH3:20].[CH2:19]([O:18][C:16](=[O:17])[CH2:15][N:4]1[C:3]([CH2:1][CH3:2])=[CH:7][N:6]=[CH:5]1)[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1N=CNC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction is stirred for 2 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred at rt for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the organic layer is separated
|
Type
|
WASH
|
Details
|
the aq. layer is washed again 2× with 100 ml AcOEt
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The reaction is purified by Flash-chromatography (silica gel, MeOH/methylen chloride)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C=NC(=C1)CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1C=NC=C1CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |